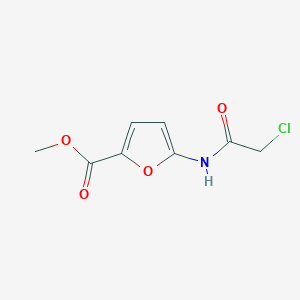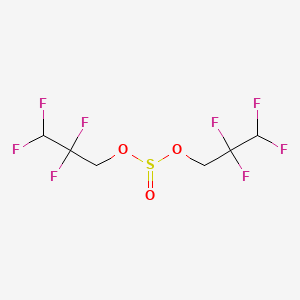
4-Nitrophenyl-alpha-D-maltopentaoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl-alpha-D-maltopentaoside is a chromogenic substrate used primarily for the detection and measurement of alpha-amylase activity. This compound is a derivative of maltopentaose, a carbohydrate composed of five glucose units linked by alpha-1,4-glycosidic bonds, with a 4-nitrophenyl group attached to the terminal glucose unit. The presence of the 4-nitrophenyl group allows for the colorimetric detection of enzymatic activity, making it a valuable tool in biochemical assays .
Mecanismo De Acción
Target of Action
The primary target of 4-Nitrophenyl-alpha-D-maltopentaoside is the enzyme α-amylase . This enzyme plays a crucial role in the breakdown of starch, a complex carbohydrate, into simpler sugars.
Mode of Action
This compound acts as a chromogenic substrate for α-amylase . When α-amylase acts on this compound, it cleaves the glycosidic bonds, releasing 4-nitrophenol. The release of 4-nitrophenol can be monitored spectrophotometrically, providing a measure of α-amylase activity.
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 4-Nitrophenyl-alpha-D-maltopentaoside interacts with the enzyme alpha-amylase . The nature of this interaction involves the cleavage of the this compound molecule by the enzyme, which results in the release of a yellow solution .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by its interactions with enzymes such as alpha-amylase
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a substrate for alpha-amylase . This enzyme cleaves the this compound molecule, leading to the release of a yellow solution . This process may involve binding interactions with the enzyme, potentially leading to enzyme activation .
Metabolic Pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl-alpha-D-maltopentaoside typically involves the enzymatic modification of maltopentaose. One common method is the transglycosylation reaction using beta-D-galactosidase from Bacillus circulans. This enzyme catalyzes the transfer of the 4-nitrophenyl group to the nonreducing end of the maltopentaose molecule .
Industrial Production Methods
Industrial production of this compound follows similar enzymatic processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using chromatographic techniques and dried to obtain a stable powder form .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl-alpha-D-maltopentaoside primarily undergoes hydrolysis reactions catalyzed by alpha-amylase. The enzyme cleaves the glycosidic bonds within the maltopentaose chain, releasing 4-nitrophenol, which can be detected colorimetrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in aqueous solutions at optimal pH and temperature conditions for alpha-amylase activity. Common reagents include buffer solutions to maintain the pH and stabilizers to preserve enzyme activity .
Major Products
The major product of the hydrolysis reaction is 4-nitrophenol, which exhibits a yellow color and can be quantified spectrophotometrically. The other products are shorter maltodextrins resulting from the cleavage of the maltopentaose chain .
Aplicaciones Científicas De Investigación
4-Nitrophenyl-alpha-D-maltopentaoside is widely used in scientific research for the following applications:
Biochemistry: It serves as a substrate for measuring alpha-amylase activity in various biological samples, including serum and tissue extracts.
Clinical Diagnostics: The compound is used in diagnostic assays to detect and quantify alpha-amylase levels, which are important markers for conditions such as pancreatitis and salivary gland disorders.
Industrial Applications: In the food industry, it is used to monitor the activity of amylases in processes such as starch conversion and brewing.
Comparación Con Compuestos Similares
4-Nitrophenyl-alpha-D-maltopentaoside is unique due to its specific structure and chromogenic properties. Similar compounds include:
4-Nitrophenyl-alpha-D-maltotrioside: A shorter analog with three glucose units, used for similar enzymatic assays.
4-Nitrophenyl-alpha-D-maltohexaoside: A longer analog with six glucose units, providing different kinetic properties and substrate specificity.
4-Nitrophenyl-alpha-D-glucopyranoside: A single glucose unit derivative, used for detecting glucosidase activity.
These compounds share the common feature of having a 4-nitrophenyl group, which allows for colorimetric detection, but differ in the length of the carbohydrate chain, affecting their enzymatic interactions and applications .
Propiedades
Número CAS |
66068-38-0 |
|---|---|
Fórmula molecular |
C36H55NO28 |
Peso molecular |
949.8 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H55NO28/c38-5-12-17(43)18(44)23(49)33(57-12)62-29-14(7-40)59-35(25(51)20(29)46)64-31-16(9-42)61-36(27(53)22(31)48)65-30-15(8-41)60-34(26(52)21(30)47)63-28-13(6-39)58-32(24(50)19(28)45)56-11-3-1-10(2-4-11)37(54)55/h1-4,12-36,38-53H,5-9H2/t12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33-,34-,35-,36-/m1/s1 |
Clave InChI |
YXGBAQKCCMQLGH-VQSBMGSQSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
SMILES isomérico |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Pictogramas |
Irritant |
Sinónimos |
4-nitrophenyl maltopentaoside p-nitrophenyl alpha-maltopentaoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methylaniline](/img/structure/B3042642.png)
![N1-[4-(tert-butyl)phenyl]-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B3042643.png)
![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042645.png)
![4-cyclohexylphenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042647.png)
![Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B3042653.png)
![Ethyl 2-{2-[3-(chloromethyl)benzoyl]hydrazino}-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042654.png)




![2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride](/img/structure/B3042662.png)
![Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3042663.png)

